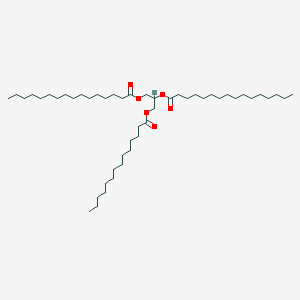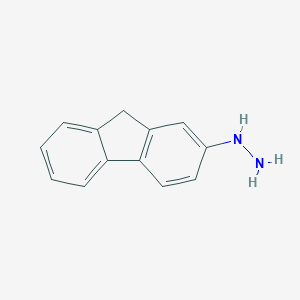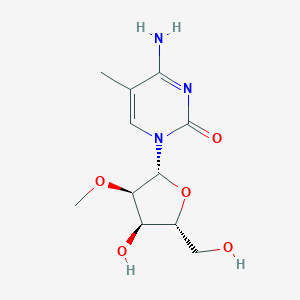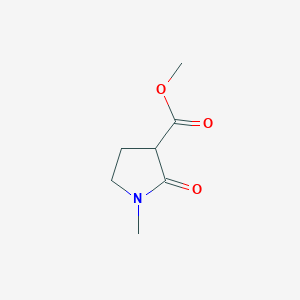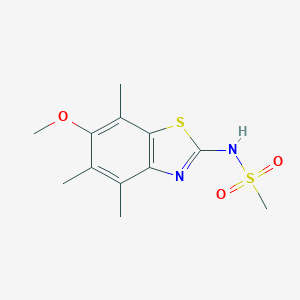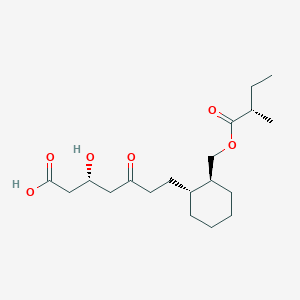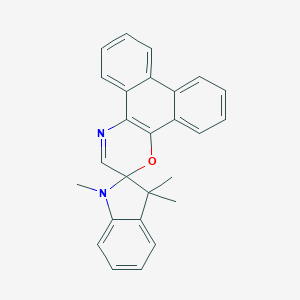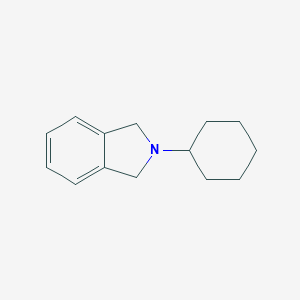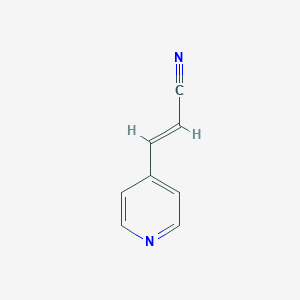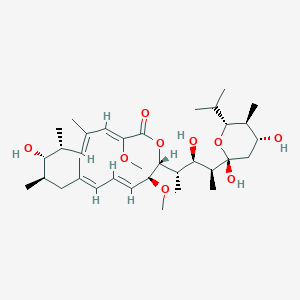
Bafilomycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It was first isolated from Streptomyces griseus in 1985 and has since been studied extensively. Bafilomycin A has been found to be a potent inhibitor of vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes.
科学研究应用
Bafilomycin A has been used in a variety of scientific research applications due to its ability to inhibit vacuolar-type H+-ATPases. These applications include:
1. Study of autophagy: Autophagy is a cellular process that involves the degradation of damaged or unnecessary cellular components. Bafilomycin A has been used to study the role of vacuolar-type H+-ATPases in autophagy.
2. Study of lysosomal function: Lysosomes are organelles that are important for the degradation of cellular waste. Bafilomycin A has been used to study the role of vacuolar-type H+-ATPases in lysosomal function.
3. Study of cancer: Bafilomycin A has been shown to have anti-cancer properties by inhibiting the acidification of the tumor microenvironment.
作用机制
Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases. These enzymes are responsible for pumping protons across cellular membranes, creating a pH gradient that is important for a variety of cellular processes. Bafilomycin A binds to the proton channel of vacuolar-type H+-ATPases, preventing the flow of protons and disrupting the pH gradient.
Biochemical and Physiological Effects:
The inhibition of vacuolar-type H+-ATPases by bafilomycin A has a variety of biochemical and physiological effects. These effects include:
1. Inhibition of autophagy: Autophagy requires an acidic environment for the degradation of cellular components. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of the autophagosome, inhibiting autophagy.
2. Inhibition of lysosomal function: Lysosomes require an acidic environment for the degradation of cellular waste. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of lysosomes, inhibiting their function.
3. Inhibition of tumor growth: Tumor cells require an acidic microenvironment for their growth and survival. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of the tumor microenvironment, inhibiting tumor growth.
实验室实验的优点和局限性
Bafilomycin A has several advantages and limitations for lab experiments. These include:
Advantages:
1. Specificity: Bafilomycin A specifically inhibits vacuolar-type H+-ATPases, allowing researchers to study the role of these enzymes in cellular processes.
2. Potency: Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases, allowing researchers to achieve significant inhibition with low concentrations.
3. Availability: Bafilomycin A is commercially available, making it easy for researchers to obtain.
Limitations:
1. Toxicity: Bafilomycin A can be toxic to cells at high concentrations, limiting its use in some experiments.
2. Non-specific effects: Bafilomycin A can have non-specific effects on cellular processes, making it difficult to interpret results.
3. Cost: Bafilomycin A can be expensive, limiting its use in some experiments.
未来方向
There are several future directions for the study of bafilomycin A. These include:
1. Development of more potent inhibitors: While bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases, there is a need for even more potent inhibitors to study the role of these enzymes in cellular processes.
2. Study of other cellular processes: While bafilomycin A has been extensively studied in the context of autophagy, lysosomal function, and cancer, there may be other cellular processes that are affected by inhibition of vacuolar-type H+-ATPases.
3. Development of new applications: Bafilomycin A has primarily been used in basic research, but there may be opportunities for its use in clinical applications, such as cancer treatment.
In conclusion, bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It inhibits vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes. Bafilomycin A has been used to study autophagy, lysosomal function, and cancer. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
Bafilomycin A is a complex molecule that is difficult to synthesize. The original isolation of bafilomycin A was from Streptomyces griseus, and subsequent studies have shown that it is also produced by other Streptomyces species. However, the yield of bafilomycin A from these sources is low, and the purification process is time-consuming. Therefore, chemical synthesis has been developed as an alternative method to produce bafilomycin A. The most common method involves the use of a macrolactonization reaction, which combines a polyketide intermediate with a lactone ring.
属性
CAS 编号 |
116764-51-3 |
|---|---|
产品名称 |
Bafilomycin A |
分子式 |
C35H58O9 |
分子量 |
622.8 g/mol |
IUPAC 名称 |
(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |
InChI 键 |
XDHNQDDQEHDUTM-XJKSCTEHSA-N |
手性 SMILES |
C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
规范 SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
其他 CAS 编号 |
116764-51-3 |
Pictograms |
Irritant |
同义词 |
bafilomycin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




